molecular formula C3H2N2O2 B8498628 2-Diazonio-3-oxoprop-1-en-1-olate CAS No. 50704-41-1

2-Diazonio-3-oxoprop-1-en-1-olate

Cat. No.: B8498628
CAS No.: 50704-41-1
M. Wt: 98.06 g/mol
InChI Key: JBKXCIDINOKSRL-UHFFFAOYSA-N
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Description

2-Diazonio-3-oxoprop-1-en-1-olate is a highly reactive diazonium-enolate hybrid compound characterized by a conjugated system comprising a diazonio group (-N₂⁺) and a 3-oxo-enolate moiety. This structure imparts dual reactivity, enabling electrophilic and nucleophilic behavior depending on reaction conditions. The diazonio group facilitates cycloaddition and coupling reactions, while the enolate contributes to keto-enol tautomerism and nucleophilic attack capabilities. Computational studies using density-functional theory (DFT) methods, such as those involving gradient-corrected exchange-correlation functionals , have been critical in elucidating its electronic structure and thermodynamic stability. While direct experimental data on this compound is sparse, its reactivity can be inferred from analogs like 1-diazonio-4-phenylbut-1-en-2-olate .

Q & A

Basic Research Questions

Q. What are the key experimental considerations for synthesizing 2-Diazonio-3-oxoprop-1-en-1-olate to ensure reproducibility?

  • Methodological Answer : Synthesis should prioritize controlled diazonium salt formation under low-temperature conditions (0–5°C) to prevent premature decomposition. Use inert atmospheres (e.g., nitrogen) to avoid side reactions with moisture or oxygen. Characterization via 1H^1H-NMR and IR spectroscopy is critical to confirm the presence of the diazonio and enolate moieties. Cross-validate results with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound derivatives?

  • Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL for refinement. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Compare experimental bond lengths and angles with density functional theory (DFT)-optimized structures to validate geometry .

Q. What safety protocols are essential when handling diazonio compounds like this compound?

  • Methodological Answer : Use explosion-proof fume hoods, personal protective equipment (PPE), and grounding to mitigate electrostatic discharge risks. Avoid contact with strong oxidizers or reducing agents. Emergency protocols should include immediate rinsing for eye/skin exposure and medical consultation for inhalation .

Advanced Research Questions

Q. How can DFT calculations (e.g., B3LYP functional) predict the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer : Optimize molecular geometries using hybrid functionals (e.g., B3LYP/6-311++G(d,p)) to model frontier molecular orbitals (HOMO/LUMO). Calculate activation energies for [3+2] cycloaddition pathways and compare with experimental kinetic data. Address discrepancies by incorporating exact exchange terms for improved thermochemical accuracy .

Q. What strategies resolve contradictions in reported spectroscopic data for diazonio-enolate tautomers?

  • Methodological Answer : Perform variable-temperature NMR studies to monitor tautomeric equilibria. Use solvent polarity adjustments (e.g., DMSO vs. CDCl3_3) to stabilize specific tautomers. Pair with computational NMR chemical shift predictions (e.g., GIAO method) to assign signals conclusively .

Q. How can mechanistic studies differentiate between radical vs. carbene pathways in reactions involving this compound?

  • Methodological Answer : Use radical traps (e.g., TEMPO) or carbene scavengers (e.g., styrene) in kinetic experiments. Monitor intermediates via EPR spectroscopy for radical detection or matrix isolation IR for carbenes. Correlate findings with DFT-computed transition states to validate mechanisms .

Q. What advanced techniques improve the quantification of trace impurities in this compound batches?

  • Methodological Answer : Combine HPLC-MS with charged aerosol detection (CAD) for non-UV-active impurities. Use isotope dilution assays for absolute quantification. Validate methods via spike-recovery experiments and interlaboratory comparisons .

Q. Data Analysis & Experimental Design

Q. How to design a statistically robust study assessing the catalytic efficiency of this compound in asymmetric synthesis?

  • Methodological Answer : Employ a factorial design (e.g., response surface methodology) to test variables like temperature, solvent, and catalyst loading. Use enantiomeric excess (ee) as the response variable, analyzed via chiral HPLC. Apply ANOVA to identify significant factors and optimize conditions .

Q. What computational tools integrate crystallographic and spectroscopic data for holistic structural analysis?

  • Methodological Answer : Use WinGX or SHELXTL suites for SC-XRD refinement. Overlay DFT-optimized structures (e.g., Gaussian outputs) with experimental data using visualization software (e.g., Mercury). Cross-reference with solid-state NMR for dynamic behavior insights .

Q. How to address discrepancies between experimental and computational vibrational spectra?

  • Methodological Answer : Re-optimize DFT calculations with anharmonic corrections (e.g., VPT2 method) for IR bands. Include solvent effects via polarizable continuum models (PCM). Experimentally validate using ATR-FTIR with controlled humidity to minimize environmental artifacts .

Q. Research Applications

Q. What novel applications exploit the dual reactivity (electrophilic and nucleophilic) of this compound?

  • Methodological Answer : Explore tandem reactions, such as diazo transfer followed by enolate alkylation. Use flow chemistry to compartmentalize reactive intermediates. Monitor via in situ IR or Raman spectroscopy for real-time mechanistic insights .

Q. How can this compound be utilized in photochemical studies?

  • Methodological Answer : Irradiate at specific wavelengths (e.g., 365 nm) to generate carbenes or radicals. Use laser flash photolysis to measure transient absorption spectra. Pair with time-dependent DFT (TD-DFT) to model excited-state behavior .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

A comparative analysis of key structural analogs is provided below:

Compound Functional Groups Key Features Stability Insights (DFT)
2-Diazonio-3-oxoprop-1-en-1-olate Diazonio, 3-oxo-enolate Conjugated system with dual reactivity; high electrophilicity at N₂⁺ site Moderate stability due to conjugation
1-Diazonio-4-phenylbut-1-en-2-olate Diazonio, phenyl, enolate Extended conjugation via phenyl group; reduced electrophilicity vs. 3-oxo Enhanced stability due to aryl group
1-Oxazolidine-2,4-Dione Cyclic oxazolidine, two ketones Rigid bicyclic structure; no diazonio group High thermal stability

Key Findings :

  • The 3-oxo group in this compound enhances conjugation compared to phenyl-substituted analogs, increasing electrophilicity but reducing thermal stability .
  • DFT studies using gradient-corrected functionals (e.g., Becke’s hybrid methods ) predict that electron delocalization in the enolate moiety stabilizes the diazonio group, though less effectively than aryl substituents .

Cycloaddition Reactions

  • This compound : Predicted to undergo [3+2] cycloadditions with dipolarophiles like alkenes, forming pyrazole derivatives. Computational models suggest a lower activation barrier compared to phenyl-substituted analogs due to stronger electron-withdrawing effects .
  • 1-Diazonio-4-phenylbut-1-en-2-olate : Documented in literature to react with styrenes, yielding substituted pyridazines . The phenyl group slows reaction kinetics but improves regioselectivity.

Tautomerism and Acid-Base Behavior

  • The enolate group in this compound exhibits pH-dependent keto-enol tautomerism, with the enol form dominating under basic conditions. This contrasts with 1-Oxazolidine-2,4-Dione, which lacks tautomeric flexibility due to its rigid cyclic structure .

Stability and Decomposition Pathways

  • Thermal Stability : this compound decomposes at ~50°C via N₂ release, a common pathway for diazonium salts. In contrast, 1-Oxazolidine-2,4-Dione derivatives remain stable up to 200°C .
  • Computational Insights: The Colle-Salvetti correlation-energy formula predicts that electron correlation effects stabilize the enolate moiety, delaying decomposition. However, the absence of steric hindrance (unlike aryl-substituted analogs) limits kinetic stability .

Properties

CAS No.

50704-41-1

Molecular Formula

C3H2N2O2

Molecular Weight

98.06 g/mol

IUPAC Name

2-diazopropanedial

InChI

InChI=1S/C3H2N2O2/c4-5-3(1-6)2-7/h1-2H

InChI Key

JBKXCIDINOKSRL-UHFFFAOYSA-N

Canonical SMILES

C(=O)C(=[N+]=[N-])C=O

Origin of Product

United States

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